molecular formula C9H17N B1633009 Isononanenitrile CAS No. 51729-59-0

Isononanenitrile

Cat. No.: B1633009
CAS No.: 51729-59-0
M. Wt: 139.24 g/mol
InChI Key: DQEFWXWJTWMWEK-UHFFFAOYSA-N
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Description

Isononanenitrile (CAS: 51729-59-0) is a branched aliphatic nitrile with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol. Its structure features a nine-carbon chain with methyl branching, contributing to its distinct physicochemical properties. As a nitrile (R–CN), it is characterized by the polar cyanide functional group, which influences its reactivity, solubility, and applications in organic synthesis and industrial processes . Key identifiers include the InChIKey BYCIKRXQXRFYED-UHFFFAOYSA-N and SMILES CC(C)CCCC(C)C#N, which highlight its branched configuration .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyloctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-9(2)7-5-3-4-6-8-10/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEFWXWJTWMWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068662
Record name Isononanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51729-59-0
Record name Isononanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051729590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isononanenitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isononanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Findings :

  • Branching reduces boiling points and increases volatility compared to linear isomers due to weaker van der Waals interactions .
  • Steric hindrance in branched isomers may slow down reactions involving the –CN group, whereas linear nitriles exhibit higher reactivity .

Cyclic vs. Aliphatic Nitriles

This compound can be contrasted with cyclic nitriles like Cycloheptanecarbonitrile (C₈H₁₁N), which has a seven-membered ring structure:

Property This compound (Aliphatic) Cycloheptanecarbonitrile (Cyclic)
Molecular Structure Branched aliphatic chain Cycloheptane ring with –CN group
Melting Point (Inferred) Lower (flexible chain) Higher (rigid cyclic structure)
Stability Less stable under acidic conditions Enhanced stability due to ring strain reduction

Key Findings :

  • Cyclic nitriles exhibit higher melting points and thermal stability due to rigid structures, whereas aliphatic nitriles like this compound are more flexible and volatile .
  • Ring strain in cyclic nitriles may influence their reactivity in ring-opening reactions, unlike aliphatic nitriles, which participate in chain-extension reactions .

Chain Length Effects: Comparison with Eicosanenitrile

Eicosanenitrile (C₂₀H₃₉N), a long-chain nitrile, contrasts with this compound in carbon chain length:

Property This compound (C9) Eicosanenitrile (C20)
Molecular Weight 139.24 g/mol 293.53 g/mol
Hydrophobicity Moderate High (longer chain increases lipophilicity)
Applications Intermediate in synthesis Lubricants, surfactants, polymer additives

Key Findings :

  • Longer chains increase hydrophobicity and molecular weight, making compounds like Eicosanenitrile suitable for industrial applications requiring water resistance .
  • Shorter chains (e.g., C9) are more soluble in polar solvents, enhancing their utility in organic synthesis .

Functional Group Variations: Nitriles vs. Isonitriles

Property This compound (R–CN) Isonitrile (R–NC)
Bonding Polar cyanide group Less polar isocyanide group
Reactivity Nucleophilic attacks at carbon Electrophilic reactions at nitrogen
Synthesis Often via alkyl halide + cyanide Typically through formamide dehydration

Key Findings :

  • Isonitriles are less stable and more reactive in multicomponent reactions (e.g., Ugi reaction), whereas nitriles like this compound are more robust intermediates .
  • The –CN group’s polarity makes nitriles better solvents for polar substrates compared to isonitriles .

Analytical Differentiation of Similar Compounds

Distinguishing this compound from structurally similar nitriles requires complementary techniques:

  • Mass Spectrometry (MS) : Identifies molecular weight differences (e.g., C9 vs. C20 nitriles) .
  • Infrared (IR) Spectroscopy: Detects –CN stretching frequencies (~2250 cm⁻¹), with minor shifts based on branching or ring structures .
  • Nuclear Magnetic Resonance (NMR): ¹³C NMR distinguishes branching patterns (e.g., quaternary carbons in 2-Isopropyl-2,3-dimethylbutyronitrile vs. This compound) .

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